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Compound of Interest

Compound Name: vU6008677

Cat. No.: B15574062

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR)
of analogs related to VU6008677, a novel tricyclic M4 positive allosteric modulator (PAM). The
following sections detail the quantitative data from SAR studies, the experimental protocols
used to generate this data, and visualizations of key synthetic and signaling pathways.

Core Structure and Strategy

The development of VU6008677 and its analogs originated from a "tie-back" strategy applied to
the earlier M4 PAM, ML253. This approach aimed to replace the 3-amino-5-chloro-4,6-
dimethylthieno[2,3-b]pyridine-2-carboxamide core of ML253 to improve pharmacological
properties, particularly to reduce cytochrome P450 inhibition.[1][2] This led to the discovery of
two new tricyclic cores: the 8-chloro-7,9-dimethylpyrido[3',2":4,5]furo[3,2-d]pyrimidin-4-amine
core and the 8-chloro-9-methylpyrido[3’,2":4,5]thieno[3,2-d]pyrimidin-4-amine core.[1][2] The
SAR exploration focused on modifications of the amine substituent at the 4-position of these
tricyclic systems.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of the synthesized analogs as M4 PAMs.
The potency of these compounds was determined using a calcium mobilization assay in CHO
cells stably co-expressing the human M4 muscarinic receptor and a chimeric G-protein (Gqi5),
in the presence of an EC20 concentration of acetylcholine.[1][3]
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Table 1: SAR of Analogs with the
Pyrido[3’,2":4 5]thieno[3,2-d]pyrimidine C Seri 3)

Compound R Group hM4 EC50 (pM)
13a 4-methoxybenzyl >10
13b (2-methylpyrimidin-5-yl)methyl >10
13c benzyl >25
13d piperidin-4-yl 2.0
13e pyrrolidin-3-yl 1.9
13f azetidin-3-yl 1.8
13g 2,2-dimethylcyclopropyl 1.2
13h 2-morpholinoethyl 15
13i 3,3-difluorocyclobutyl 2.2
13 cyclobutyl 0.74
13k cyclopropyl 0.74
13l azetidin-1-yl-propyl 0.072

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3][4]

SAR Insights for Series 13:

e Benzylamine-containing analogs (13a-c) were generally inactive, with the presence of

hydrogen bond acceptors being detrimental to activity.[1][4]

e Larger amine tails, such as in 13h, showed more potency than the benzylamine analogs.[1]

[4]

o Small aliphatic amine tails provided compounds with sub-micromolar potency (13j, 13k, 13I).

[4]
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Table 2: SAR of Analogs with the

. ' a1, )
Compound R Group hM4 EC50 (pM)
14b pyrrolidin-3-yl 0.78

14f (2-methylpyrimidin-5-yl)methyl 1.2

14 3,3-difluorocyclobutyl 0.72

141 azetidin-3-yl 0.21

14p 2,2-dimethylcyclopropyl 0.07

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3][4]
SAR Insights for Series 14:

e Replacing the sulfur of the thienopyrimidine core with an oxygen to form the furopyrimidine
core generally led to more potent compounds.[1]

e A significant increase in potency was observed for several analogs when compared to their
Series 13 counterparts (e.g., 14p vs 13g showed a 17-fold increase).[1][4]

Table 3: SAR of Analogs Lacking the 2-Methyl Group
(Series 15)

Compound R Group hM4 EC50 (pM)
15e azetidin-3-yl 0.45
15¢g 2,2-dimethylcyclopropyl 0.12
15h cyclopropyl 0.09

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3]

SAR Insights for Series 15:
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» Removal of the methyl group at the 2-position of the tricyclic core resulted in several analogs
with low nanomolar potency.[1]

Table 4: SAR of Analogs with Altered Pyrimidine
Ni Position (Series 22)

Compound R Group hM4 EC50 (pM)
22b piperidin-4-yl 0.86

22d pyrrolidin-3-yl 0.43

22f cyclopropylmethyl 0.40

22h azetidin-3-yl 0.15

22i cyclopropyl 0.065

22j cyclobutyl 0.083

22k 3-fluorocyclobutyl 0.039

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3]
SAR Insights for Series 22:

e Moving the nitrogen from the 5-position to the 6-position of the tricycle generally resulted in
more potent analogs.[4]

o Atrend of increasing potency was observed as the amine tail was reduced in size from
piperidine (22b) to pyrrolidine (22d), azetidine (22h), and cyclopropylamine (22i).[1][4]

o Fluoro-substitution on the cyclobutanamine tail (22k vs 22j) led to a 2-fold increase in
potency.[1]

Experimental Protocols
Cell Culture and Reagents

Chinese Hamster Ovary (CHO-K1) cells, stably co-expressing the human M4 muscarinic
acetylcholine receptor (hM4) and a chimeric G-protein (Gqi5), were used for the primary
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assays. The Gqi5 protein allows the Gai/o-coupled M4 receptor to signal through the Gaq
pathway, enabling the measurement of intracellular calcium mobilization.[1]

Cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM
L-glutamine, and appropriate selection antibiotics (e.g., 50 pg/mL G418 and 500 pg/mL
hygromycin B).[1][4]

Calcium Mobilization Assay

The potency of the M4 PAMs was determined by measuring their ability to enhance the
intracellular calcium response to a sub-maximal (EC20) concentration of acetylcholine.

o Cell Plating: CHO-hM4/Gqi5 cells were plated into 384-well black-walled, clear-bottom assay
plates at a density of 20,000 cells per well and incubated overnight.

e Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium
indicator dye solution for 45-60 minutes at 37°C. The dye solution consisted of Fluo-4 AM (2
pHM) mixed with 10% Pluronic acid F-127 in an assay buffer (Hank's Balanced Salt Solution
with 20 mM HEPES, pH 7.4).[1][4]

o Compound Addition: After dye loading, the solution was removed, and cells were washed
with the assay buffer. Test compounds (analogs of VU6008677) were serially diluted and
added to the wells.

o Signal Measurement: The assay plates were placed in a fluorescence imaging plate reader
(FLIPR). Cells were pre-incubated with the test compounds for 1.5-2.5 minutes before the
addition of an EC20 concentration of acetylcholine.[1][4]

o Data Analysis: The fluorescence signal, corresponding to intracellular calcium levels, was
measured for approximately 50-120 seconds. The response was calculated as the peak
fluorescence intensity minus the baseline. Data were normalized to the maximal response
induced by a saturating concentration of acetylcholine. EC50 values were determined by
fitting the concentration-response data to a four-parameter logistic equation.

Visualizations
Signaling and Synthetic Pathways
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The following diagrams illustrate the key pathways involved in the evaluation and synthesis of

VU6008677 analogs.
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Caption: M4 PAM Signaling Pathway in the hM4/Gqi5 Assay.

Caption: General workflow for the SAR study of VU6008677 analogs.
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Synthesis of Thieno/Furopyrimidine Analogs (13-15)
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Caption: Synthetic route to analogs 13, 14, and 15.
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Synthesis of Pyridopyridazinone Analogs (22)
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Caption: Synthetic route to analogs 22.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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